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molecular formula C4H10O3 B8326791 Dioxan water CAS No. 16468-05-6

Dioxan water

Cat. No. B8326791
M. Wt: 106.12 g/mol
InChI Key: RNHDAKUGFHSZEV-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

4-Chloromethyl-N-(2-methoxyphenyl)benzamide (500 mg, 1.81 mmol) and precipitated calcium carbonate (970 mg, 9.7 mmol) were suspended in a dioxane-water (1:1) mixture solution (9 ml) and subjected to 25 hours of heating under reflux. After adding THF (25 ml) and filtering off the formed insoluble materials, the organic solvent was removed by evaporation. The thus obtained residue was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and dried on anhydrous magnesium sulfate. After removing the solvent by evaporation, the resulting colorless solid material was purified by subjecting it to a silica gel column chromatography (ether:hexane=3:1), thereby obtaining 411 mg (88.3%) of the title compound in the form of colorless crystals.
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
88.3%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-:21].[Ca+2].O1CCOCC1.O>C1COCC1>[OH:21][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
500 mg
Type
reactant
Smiles
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Name
Quantity
970 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.O
Step Three
Name
solution
Quantity
9 mL
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtering off the formed insoluble materials
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The thus obtained residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting colorless solid material was purified

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
OCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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